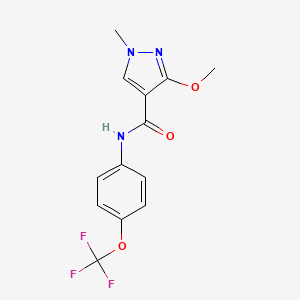

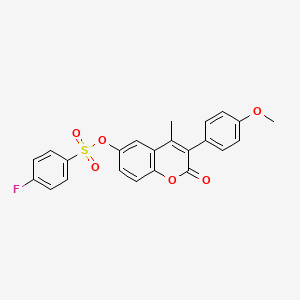

![molecular formula C15H17N3O4S B2526534 N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905694-63-5](/img/structure/B2526534.png)

N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

The compound N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide is a derivative of sulfanyl acetamide with potential antiviral properties. It is structurally related to other sulfanyl acetamides that have been studied for their biological activities, including interactions with various enzymes and potential inhibition of virus replication.

Synthesis Analysis

The synthesis of related sulfanyl acetamide compounds typically involves the conversion of aromatic organic acids into esters, followed by the formation of hydrazides and subsequent thiolation to create the sulfanyl acetamide moiety. For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized using this method, which involved stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) .

Molecular Structure Analysis

The molecular structure of sulfanyl acetamides is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonds, as observed in the crystal structures of related compounds . The pyrimidine ring is inclined to the benzene ring at various angles, indicating non-planarity in the overall structure .

Chemical Reactions Analysis

Sulfanyl acetamides can undergo various chemical reactions due to their functional groups. The thiol group in the molecule can participate in substitution reactions, which is a common method for synthesizing derivatives with different substituents on the oxadiazole moiety . The presence of the amide group also allows for the formation of hydrogen bonds, which can influence the compound's reactivity and interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl acetamides, including their vibrational spectroscopic signatures, have been characterized using Raman and Fourier transform infrared spectroscopy. These studies are often complemented by computational methods such as density functional theory to predict geometric equilibrium, hydrogen bonding, and vibrational wavenumbers . The substitution of different atoms, such as chlorine or fluorine, can affect the molecule's geometry and intermolecular interactions, as evidenced by changes in vibrational frequencies and shifts in N-H stretching frequencies . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated to assess the drug-likeness of these compounds .

Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

The study of crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into their molecular interactions and conformation. These compounds exhibit a folded conformation stabilized by intramolecular hydrogen bonds, providing a foundation for understanding the structural properties of N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide in various applications (Subasri et al., 2016).

Inhibition of Enzymatic Activity

Research into derivatives of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine has demonstrated potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These compounds, including classical and nonclassical analogues, have shown significant inhibitory activity, suggesting potential applications of N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide in cancer therapy and bacterial infection control (Gangjee et al., 2008).

Antibacterial Activity

A compound containing the sulfadimethoxine molecule, which shares structural similarities with N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide, was evaluated for its antibacterial efficacy. The study highlights the compound's broad-spectrum antibacterial properties, indicating potential applications in combating bacterial infections in poultry (Mitrović et al., 1971).

Pharmacological Evaluation and Molecular Docking

The synthesis and pharmacological evaluation of N-substituted derivatives, including those structurally related to N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide, have shown promising antibacterial activity against both gram-negative and gram-positive bacteria. Molecular docking studies have provided insights into the active binding sites, underscoring the compound's potential in medicinal chemistry and drug development (Siddiqui et al., 2014).

Spectroscopic Signatures and Drug Likeness

Vibrational spectroscopic analysis of a similar compound has provided valuable information on its molecular structure, hydrogen-bonded interactions, and spectroscopic signatures. Such studies contribute to understanding the pharmacokinetic properties and potential drug likeness of N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide, particularly in the context of antiviral applications against COVID-19 (Mary et al., 2022).

Propriétés

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-9-4-14(18-15(20)16-9)23-8-13(19)17-10-5-11(21-2)7-12(6-10)22-3/h4-7H,8H2,1-3H3,(H,17,19)(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWGEDGKWVJVLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC(=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

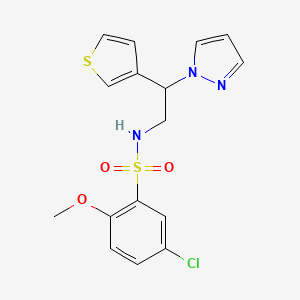

![4-benzyl-1-(4-isopropylphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2526451.png)

![(2-((difluoromethyl)thio)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2526454.png)

![(5-Bromofuran-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2526457.png)

![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2526461.png)

![ethyl 4-{[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B2526465.png)

![2-[3-Benzyl-2,6-dioxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetic acid](/img/structure/B2526466.png)

![4-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B2526467.png)

![N-(4-ethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2526471.png)